molecular formula C17H20N2O2S B3016544 N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide CAS No. 1286720-58-8

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B3016544
CAS No.: 1286720-58-8
M. Wt: 316.42
InChI Key: QVUBPSALYJHBFT-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a methoxyethyl group, a methylthio group, and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of an appropriate aniline derivative with a benzoyl chloride derivative to form the benzamide core.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction using methylthiol or a suitable methylthio donor.

    Introduction of the Pyridin-4-ylmethyl Group: The final step involves the alkylation of the benzamide with pyridin-4-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl and pyridin-4-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of suitable bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyethyl, methylthio, and pyridin-4-ylmethyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-(methylthio)benzamide: Lacks the pyridin-4-ylmethyl group.

    N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide: Lacks the methylthio group.

    2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide: Lacks the methoxyethyl group.

Uniqueness

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of all three groups (methoxyethyl, methylthio, and pyridin-4-ylmethyl) allows for a diverse range of interactions and applications that are not possible with the simpler analogs.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-methylsulfanyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-12-11-19(13-14-7-9-18-10-8-14)17(20)15-5-3-4-6-16(15)22-2/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBPSALYJHBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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